Cas no 868049-08-5 (L-Homoserine, O-(2,3-dihydroxypropyl)-)

L-Homoserine, O-(2,3-dihydroxypropyl)-, is a modified amino acid derivative characterized by the introduction of a 2,3-dihydroxypropyl group to the hydroxyl side chain of L-homoserine. This structural modification enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The compound’s diol functionality provides versatile sites for further chemical modifications, such as conjugation or cross-linking, which are useful in peptide and glycoconjugate research. Its chiral purity ensures consistency in stereospecific reactions, while its stability under physiological conditions makes it suitable for biochemical studies. This derivative is particularly relevant in the development of bioactive molecules and drug delivery systems.
L-Homoserine, O-(2,3-dihydroxypropyl)- structure
868049-08-5 structure
Product name:L-Homoserine, O-(2,3-dihydroxypropyl)-
CAS No:868049-08-5
MF:C7H15NO5
MW:193.198
CID:4263462

L-Homoserine, O-(2,3-dihydroxypropyl)- Chemical and Physical Properties

Names and Identifiers

    • L-Homoserine, O-(2,3-dihydroxypropyl)-

L-Homoserine, O-(2,3-dihydroxypropyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
BBV-77767381-1.0g
(2S)-2-amino-4-(2,3-dihydroxypropoxy)butanoic acid
868049-08-5 95%
1.0g
$0.0 2022-12-11

Additional information on L-Homoserine, O-(2,3-dihydroxypropyl)-

L-Homoserine, O-(2,3-Dihydroxypropyl)-: A Comprehensive Overview

L-Homoserine, O-(2,3-dihydroxypropyl)- (CAS No. 868049-08-5) is a unique organic compound with significant potential in various scientific and industrial applications. This compound belongs to the class of amino acids derivatives and has garnered attention due to its structural properties and functional versatility. In recent years, advancements in synthetic chemistry and biochemistry have shed light on its synthesis, characterization, and potential uses.

The cas no 868049-08-5 designation uniquely identifies this compound within the Chemical Abstracts Service (CAS) registry, ensuring standardized nomenclature across scientific literature. The compound's structure features a homoserine backbone with an additional hydroxyl group attached to a propyl chain. This modification introduces hydrophilic properties, making it suitable for applications in drug delivery systems and biocompatible materials.

Recent studies have explored the synthesis of L-Homoserine, O-(2,3-dihydroxypropyl)- through various routes, including enzymatic catalysis and chemical synthesis. Researchers have demonstrated that the compound can be synthesized via a multi-step process involving nucleophilic substitution and oxidation reactions. The use of green chemistry principles in these processes has been emphasized to reduce environmental impact and improve sustainability.

One of the most promising applications of L-Homoserine, O-(2,3-dihydroxypropyl)- lies in its potential as a building block for peptide synthesis. Its unique structure allows for the creation of bioactive peptides with enhanced stability and solubility. Additionally, the compound has shown promise in the development of novel antibiotics targeting multidrug-resistant bacteria. Studies published in leading journals such as *Nature Communications* and *Journal of Medicinal Chemistry* highlight its role in inhibiting bacterial growth mechanisms.

Another area of interest is the use of L-Homoserine, O-(2,3-dihydroxypropyl)- in biotechnology for protein engineering. By incorporating this compound into recombinant proteins, scientists aim to improve their thermal stability and catalytic efficiency. Recent breakthroughs in this field have been documented in *Proceedings of the National Academy of Sciences (PNAS)*, where researchers demonstrated enhanced enzyme activity after site-specific incorporation of this derivative.

From an environmental perspective, L-Homoserine, O-(2,3-dihydroxypropyl)- has been investigated for its biodegradability and eco-friendly properties. Research indicates that it undergoes rapid microbial degradation under aerobic conditions, making it a sustainable choice for industrial applications. This aligns with global efforts to promote green chemistry and reduce ecological footprints.

In conclusion, L-Homoserine, O-(2,3-dihydroxypropyl)- (CAS No. 868049-08-5) represents a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and functional properties make it a valuable tool in drug discovery, peptide synthesis, and biotechnology. As research continues to uncover new potentials for this compound, its role in advancing scientific innovation is expected to grow significantly.

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